molecular formula C17H15ClN4O3S2 B12176731 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B12176731
M. Wt: 422.9 g/mol
InChI Key: IUPODJGBNYXWSW-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiadiazole moiety, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the chlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and molecular interactions.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for use in electronics, optics, and other high-tech industries.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H15ClN4O3S2

Molecular Weight

422.9 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C17H15ClN4O3S2/c18-13-4-1-3-12(11-13)17(23)21-7-9-22(10-8-21)27(24,25)15-6-2-5-14-16(15)20-26-19-14/h1-6,11H,7-10H2

InChI Key

IUPODJGBNYXWSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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